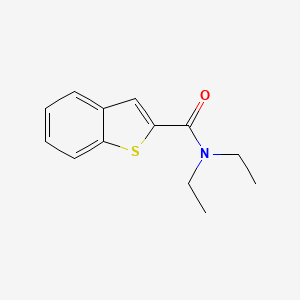

N,N-diethyl-1-benzothiophene-2-carboxamide

Description

Significance of the Benzothiophene (B83047) Scaffold in Medicinal Chemistry

The benzothiophene scaffold is a bicyclic heterocyclic compound where a benzene (B151609) ring is fused to a thiophene (B33073) ring. rsc.orgresearchgate.net This structural motif is considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. nih.govresearchgate.net The planar structure and electron-rich sulfur atom of the benzothiophene core enhance its ability to bind with various enzymes and receptors, often improving the pharmacokinetic properties of molecules that contain it. rsc.org

The versatility of the benzothiophene ring allows for chemical modifications at various positions, leading to a wide array of derivatives with diverse biological activities. rsc.org Consequently, this scaffold is a cornerstone in the development of new therapeutic agents across multiple disease areas. nih.gov

Key Therapeutic Areas for Benzothiophene Derivatives:

| Therapeutic Area | Examples of Investigated Activities |

| Oncology | Anticancer, Kinase Inhibition, Antimitotic |

| Infectious Diseases | Antimicrobial, Antifungal, Antimalarial, Antitubercular |

| Inflammatory Diseases | Anti-inflammatory, Cyclo-oxygenase (COX) Inhibition |

| Metabolic Disorders | Antidiabetic, Antihypertriglyceridemic |

| Neurological Disorders | Anticonvulsant, Modulators of Amyloid Beta Aggregation |

This table summarizes the broad range of biological activities associated with the benzothiophene scaffold, highlighting its importance in drug discovery.

Several successful drugs are built upon the benzothiophene core, including the selective estrogen receptor modulator Raloxifene, the 5-lipoxygenase inhibitor Zileuton, and the antifungal agent Sertaconazole. researchgate.net The proven track record of this scaffold continues to motivate medicinal chemists to explore new derivatives for novel therapeutic applications. nih.gov

Overview of the Chemical Compound's Research Context

Direct and detailed research on N,N-diethyl-1-benzothiophene-2-carboxamide is limited. However, the research context for this compound can be inferred from studies on closely related benzothiophene-2-carboxamide derivatives. This class of compounds is actively being investigated for various therapeutic purposes.

For instance, different derivatives of benzothiophene-2-carboxamide have been synthesized and evaluated as:

Inhibitors of SUMO-specific proteases (SENPs): These enzymes are implicated in cancer, and selective inhibitors are sought as potential therapeutic agents. nih.govresearchgate.net

Antihypertriglyceridemic agents: Certain benzothiophene carboxamide derivatives have been shown to significantly reduce plasma triglyceride levels in preclinical models. nih.gov

Modulators of Amyloid Beta (Aβ42) Aggregation: In the context of Alzheimer's disease, N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been designed to influence the aggregation of the Aβ42 peptide. nih.gov

COX-2 and PfENR Inhibitors: Some patented benzothiophene carboxamide compounds have been claimed to be useful as COX-2 inhibitors for treating inflammation and as Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) inhibitors for antimalarial applications.

The synthesis of N,N-dialkylbenzothiophene-2-carboxamides has been described in the literature, typically involving the reaction of benzothiophene-2-carbonyl chloride with an appropriate secondary amine. While specific examples often include N,N-dimethyl or morpholino amides, the synthesis of the N,N-diethyl derivative is chemically straightforward under similar protocols.

Given the established biological activities of its structural analogs, this compound represents a molecule of potential interest for further investigation. Its specific diethylamide substitution could modulate properties such as solubility, cell permeability, and metabolic stability compared to other derivatives, potentially offering a unique pharmacological profile. Future research would be necessary to elucidate its specific chemical and biological characteristics.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c1-3-14(4-2)13(15)12-9-10-7-5-6-8-11(10)16-12/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAODISUJPXZLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for the Benzothiophene (B83047) Core

The benzothiophene ring system is a bicyclic heteroaromatic structure that can be assembled through various synthetic strategies. These methods primarily focus on forming the thiophene (B33073) ring onto a pre-existing benzene (B151609) derivative.

Cyclization Reactions

Intramolecular cyclization reactions are a cornerstone for the synthesis of the benzothiophene core. These reactions typically involve the formation of a carbon-sulfur bond to close the thiophene ring.

One common approach involves the reaction of a 2-halobenzaldehyde with a mercaptoacetic acid derivative. For instance, 2-chlorobenzaldehyde (B119727) can react with the dialkali salt of 2-mercaptoacetic acid in an aprotic polar solvent, followed by base-mediated cyclization to yield benzothiophene-2-carboxylic acid after neutralization. google.com A one-pot variation of this process involves reacting a 2-halobenzoyl compound with mercaptoacetic acid in an aqueous solution containing an alkali metal hydroxide (B78521) and a phase transfer catalyst at elevated temperatures (110°C to 140°C). google.com

Another versatile method is the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov In this strategy, an o-alkynyl thioanisole (B89551) is treated with an electrophilic sulfur source, such as dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate, to induce cyclization and form 2,3-disubstituted benzo[b]thiophenes in excellent yields under mild conditions. nih.gov Palladium-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes in the presence of carbon monoxide and an alcohol also provides a route to benzothiophene-3-carboxylic esters, which can be further manipulated to obtain the 2-carboxy derivatives. nih.gov

Table 1: Comparison of Selected Cyclization Methods for Benzothiophene Synthesis

| Starting Materials | Reagents and Conditions | Product | Key Features |

| 2-Halobenzaldehyde, Mercaptoacetic acid | Alkali metal hydroxide, Phase transfer catalyst, Water, 110-140°C | Benzothiophene-2-carboxylic acid | One-pot, aqueous conditions google.com |

| o-Alkynyl thioanisole | Dimethyl(methylthio)sulfonium tetrafluoroborate, CH₂Cl₂, Room temp. | 2,3-Disubstituted benzothiophene | Mild conditions, high yields, tolerates various functional groups nih.gov |

| 2-(Methylthio)phenylacetylene | PdI₂/KI, CO, Air, Alcohol, 80°C | Benzothiophene-3-carboxylic ester | Palladium-catalyzed, carbonylative cyclization nih.gov |

Named Reactions for Core Formation

Specific named reactions provide reliable pathways to thiophene and benzothiophene derivatives, which can serve as precursors to the target molecule.

The Gewald Reaction is a powerful multi-component reaction for synthesizing 2-aminothiophenes. organic-chemistry.org It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. organic-chemistry.org While this reaction directly yields 2-aminothiophenes, these intermediates can be further modified, for example, through diazotization and substitution, to introduce the carboxylic acid group at the 2-position, thereby accessing the necessary precursor for N,N-diethyl-1-benzothiophene-2-carboxamide. The reaction is known for its operational simplicity and the ability to generate polysubstituted thiophenes. researchgate.nettubitak.gov.tr

The Pummerer Rearrangement and its variants offer a modern, metal-free approach to functionalize the benzothiophene core. tandfonline.com A recently developed cascade reaction utilizes readily accessible benzothiophene S-oxides. nih.govresearchgate.net An interrupted Pummerer reaction between the S-oxide and a coupling partner (like a phenol (B47542) or an allyl silane) generates a sulfonium (B1226848) salt. nih.govmanchester.ac.uk This intermediate undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by a novel 1,2-migration to install a substituent at the C2 position of the benzothiophene ring. nih.govresearchgate.netmanchester.ac.uk This method provides a regioselective route to C2-functionalized benzothiophenes, which could be adapted to introduce a precursor to the carboxylic acid group.

Strategies for Carboxamide Group Introduction

Once benzothiophene-2-carboxylic acid is obtained, the final step is the formation of the amide bond with diethylamine (B46881). This transformation is typically achieved through standard amide coupling protocols that activate the carboxylic acid.

Amide Coupling Reactions

Amide coupling reactions are among the most frequently used transformations in medicinal chemistry. nih.gov The direct reaction between a carboxylic acid (benzothiophene-2-carboxylic acid) and an amine (diethylamine) requires high temperatures and is generally not feasible for complex molecules. Therefore, the carboxylic acid must first be activated to facilitate the nucleophilic attack by the amine under milder conditions. rsc.org This activation converts the hydroxyl group of the carboxylic acid into a better leaving group.

Utilization of Coupling Agents (e.g., EDCI, HOBt)

To facilitate amide bond formation at room temperature and with high yields, a variety of coupling agents have been developed. Among the most common are carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.net

The general mechanism involves the reaction of the carboxylic acid with EDCI to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by diethylamine to form the desired this compound. The byproduct of this reaction is a water-soluble urea (B33335) derivative, which simplifies purification. nih.gov

The addition of HOBt is crucial for several reasons. It reacts with the O-acylisourea intermediate to form an HOBt-active ester. This active ester is less prone to side reactions and, importantly, minimizes the risk of racemization if chiral centers are present in the molecule. nih.gov The HOBt ester then reacts efficiently with the amine to yield the final amide product. A base, such as N,N-diisopropylethylamine (DIPEA), is often added to the reaction mixture to neutralize any acids present and to deprotonate the amine, increasing its nucleophilicity. nih.gov

Table 2: Common Reagents for Amide Coupling of Benzothiophene-2-carboxylic Acid

| Coupling Agent | Additive | Base (optional) | Solvent | Key Features |

| EDCI (EDC) | HOBt | DIPEA, Triethylamine | DMF, CH₂Cl₂ | High efficiency, water-soluble byproducts, minimizes side reactions nih.govresearchgate.netcommonorganicchemistry.com |

| DCC | DMAP | - | CH₂Cl₂ | Effective, but byproduct (DCU) is insoluble and requires filtration rsc.org |

| HATU | - | DIPEA | DMF | Potent coupling agent, often used for difficult couplings rsc.org |

Alkylation and Derivatization Approaches for the Diethylamino Side Chain

Further functionalization of this compound can be envisioned through reactions involving the N,N-diethylamide moiety. While specific literature on the derivatization of this particular compound is limited, general methodologies for the transformation of N,N-dialkylcarboxamides can be considered.

N-alkylation of secondary amides to form tertiary amides is a common transformation, often achieved by deprotonation with a strong base followed by reaction with an alkyl halide. However, further alkylation of a tertiary amide like this compound to form a quaternary ammonium (B1175870) salt is a more challenging transformation. Such reactions would require a highly reactive alkylating agent and could be complicated by competing reactions at other sites on the benzothiophene ring.

Alternative derivatization strategies could focus on reactions at the α-carbon of the N-ethyl groups. This would typically involve deprotonation with a very strong base, such as an organolithium reagent, to generate a carbanion, which could then react with various electrophiles. However, the conditions required for such reactions are harsh and may not be compatible with the benzothiophene core.

Another potential avenue for derivatization is the reduction of the amide carbonyl group. Using strong reducing agents like lithium aluminum hydride (LiAlH₄) would convert the N,N-diethylcarboxamide group to a diethylaminomethyl group, yielding 2-(diethylaminomethyl)-1-benzothiophene. This transformation opens up a different chemical space for further derivatization based on the chemistry of tertiary amines.

It is important to note that these are general approaches for amide derivatization, and their applicability to this compound would require specific experimental investigation to determine feasibility and optimize reaction conditions.

Advanced Synthetic Techniques and Scalability

The efficient construction of the this compound framework is crucial for its further study and application. Modern synthetic techniques aim to improve reaction times, yields, and environmental impact, while scalability is a key consideration for potential industrial applications.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of this compound synthesis, microwave irradiation can be applied to the amidation of 1-benzothiophene-2-carboxylic acid or its activated derivatives. This technique often leads to a significant reduction in reaction times, from hours to minutes, and can improve product yields by minimizing side reactions. organic-chemistry.org

A general approach involves the reaction of 1-benzothiophene-2-carboxylic acid with a suitable activating agent, followed by the addition of diethylamine under microwave irradiation. nih.gov The use of microwave energy can facilitate the direct amidation of carboxylic acids with amines, a transformation that is often challenging under conventional heating. nih.gov Catalyst-free and solvent-free conditions under microwave irradiation represent a green chemistry approach to the synthesis of amides, potentially applicable to the production of this compound. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes to hours |

| Temperature | Often high, bulk heating | Rapid, localized heating |

| Yields | Variable, can be lower | Often higher |

| Side Reactions | More prevalent | Minimized |

| Energy Efficiency | Lower | Higher |

Industrial Production Methods and Process Optimization

The scalable synthesis of this compound is essential for its potential commercial applications. Industrial production methods would likely focus on cost-effective starting materials, efficient reaction conditions, and straightforward purification procedures. A common industrial route for the synthesis of amides involves the conversion of the corresponding carboxylic acid to an acid chloride, followed by reaction with the amine.

For this compound, this would involve the reaction of 1-benzothiophene-2-carbonyl chloride with diethylamine. Process optimization would focus on factors such as solvent selection, temperature control, and the stoichiometry of the reagents to maximize yield and purity while minimizing waste. Continuous flow chemistry is another advanced manufacturing technique that could be applied for a safe, efficient, and scalable production. nih.gov

Chemical Reactivity and Functional Group Transformations

The benzothiophene core and the diethylcarboxamide group in this compound offer multiple sites for chemical modification. Understanding the reactivity of this compound is key to developing new derivatives with tailored properties.

Oxidation Reactions

The sulfur atom in the benzothiophene ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the electronic properties and biological activity of the molecule. Oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The diethylamide group itself is generally stable to mild oxidizing conditions, but stronger oxidants could potentially lead to N-dealkylation or other side reactions.

In related thieno[2,3-b]pyridine-2-carboxamide (B1404352) systems, oxidation has been shown to lead to unusual oxidative dimerization products, highlighting the complex reactivity of such heterocyclic systems. nih.gov While specific studies on the oxidation of this compound are limited, the behavior of the core benzothiophene ring suggests that selective oxidation at the sulfur atom is a feasible and important transformation.

Nitration Reactions

Electrophilic aromatic substitution reactions, such as nitration, are important for the functionalization of the benzene ring of the benzothiophene scaffold. The nitration of benzothiophene-2-carboxylic acid has been studied under various conditions, typically using a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride. rsc.orgrsc.org These studies indicate that nitration can occur at multiple positions on the benzene ring, with the distribution of isomers depending on the reaction conditions. rsc.org

The electron-withdrawing nature of the 2-carboxamide (B11827560) group is expected to direct nitration to the 4-, 5-, 6-, and 7-positions of the benzothiophene ring. The specific isomer distribution for this compound would require experimental determination, but the established reactivity of the parent carboxylic acid provides a strong predictive framework. rsc.org Direct nitration of five-membered heterocycles like thiophene often requires mild nitrating agents to avoid degradation of the ring. researchgate.netsemanticscholar.org

Table 2: Potential Nitration Products of this compound

| Position of Nitro Group | Compound Name |

| 4 | N,N-diethyl-4-nitro-1-benzothiophene-2-carboxamide |

| 5 | N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide |

| 6 | N,N-diethyl-6-nitro-1-benzothiophene-2-carboxamide |

| 7 | N,N-diethyl-7-nitro-1-benzothiophene-2-carboxamide |

Ring Cyclization Reactions

The carboxamide functionality in this compound can participate in various ring-forming reactions, leading to the synthesis of novel fused heterocyclic systems. These reactions often involve intramolecular cyclization, where a reactive group elsewhere in the molecule interacts with the amide nitrogen or carbonyl carbon.

For instance, electrophilic cyclization of precursors containing the benzothiophene moiety is a common strategy to build more complex polycyclic structures. nih.gov While specific examples involving this compound are not extensively documented, related thiophene-2-carboxamide derivatives have been shown to undergo intramolecular cyclization to form fused ring systems. nih.gov The synthesis of new fused benzothiadiazepines and macrocyclic sulfamides from N,N-disubstituted sulfamides demonstrates the versatility of amide functionalities in constructing complex molecular architectures. researchgate.net These examples suggest that this compound could serve as a valuable precursor for the synthesis of novel polycyclic compounds with potential applications in various fields of chemistry.

Biological Activity and Pharmacological Explorations

Broad Spectrum of Reported Biological Activities

Benzothiophene (B83047) derivatives, including those with a carboxamide moiety, are recognized for their diverse pharmacological potential. dntb.gov.ua These compounds have been investigated for a range of therapeutic applications, including their utility as anti-inflammatory, antimicrobial, antidiabetic, and anticancer agents. dntb.gov.ua The versatility of the benzothiophene ring system allows for structural modifications that can tune its biological activity, making it a privileged scaffold in drug discovery. Research into various substituted benzothiophene-2-carboxamides has revealed activities such as mu-opioid receptor agonism, offering potential for new analgesic agents with potentially reduced side effects. tmu.edu.twnih.gov

Engagement with Specific Biological Targets and Pathways

A significant area of investigation for benzothiophene carboxamide derivatives has been their ability to modulate the activity of various protein kinases. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.

Dual-specificity tyrosine-regulated kinases Dyrk1A and Dyrk1B are involved in cellular processes such as proliferation and survival, and their overexpression has been linked to several cancers. nih.gov Research has identified benzothiophene derivatives as potent inhibitors of these kinases. Specifically, N-benzylated 5-hydroxybenzothiophene-2-carboxamides have been developed as multi-targeted inhibitors of Dyrk1A and Dyrk1B. nih.govnih.govresearchgate.net The introduction of a 5-hydroxy group to the benzothiophene-2-carboxamide scaffold was found to broaden the inhibitory effect to include Dyrk1A and Dyrk1B, suggesting that this structural feature enhances interactions within the kinase active site. nih.govuni-saarland.de While most potent inhibitors of Dyrk1A and Dyrk1B also affect related kinases, optimization of the benzothiophene scaffold has led to the discovery of narrow-spectrum dual inhibitors of Dyrk1A and Dyrk1B. researchgate.net

Cdc2-like kinase 1 (Clk1) is another kinase target that has been effectively modulated by benzothiophene carboxamide derivatives. Clk1 is a key regulator of pre-mRNA splicing, a process crucial for tumor biology, and is often overexpressed in various cancers. nih.govmdpi.com Studies have shown that 5-methoxybenzothiophene-2-carboxamides are potent and selective inhibitors of Clk1. uni-saarland.denih.gov Further development of N-benzylated 5-hydroxybenzothiophene-2-carboxamides has yielded compounds that act as multi-kinase inhibitors, targeting Clk1 in addition to Dyrk1A and Dyrk1B. nih.govnih.govresearchgate.net The inhibitory activity of these compounds can be fine-tuned through substitutions on the benzyl (B1604629) moiety attached to the carboxamide. nih.gov

Table 1: Inhibitory Activity of Selected Benzothiophene-2-Carboxamide Derivatives against Dyrk1A, Dyrk1B, and Clk1 Kinases

| Compound | Modification | Dyrk1A IC₅₀ (nM) | Dyrk1B IC₅₀ (nM) | Clk1 IC₅₀ (nM) |

|---|---|---|---|---|

| Compound 12 | N-benzylated 5-hydroxy | Data not specified | Data not specified | Data not specified |

Note: Specific IC₅₀ values for compounds 12 and 17 were highlighted as being the most potent multi-kinase inhibitors in the series, though the exact values were not provided in the referenced abstract. nih.govresearchgate.net

In the search for novel analgesics with improved side-effect profiles compared to traditional opioids, benzo[b]thiophene-2-carboxamides have been identified as a promising class of compounds. tmu.edu.twnih.gov Research has demonstrated that derivatives of this scaffold can act as potent agonists at the mu-opioid receptor. tmu.edu.twnih.gov

One particular study focused on a specific benzo[b]thiophene-2-carboxamide (B1267583) analog, compound 25, which was found to activate the mu-opioid receptor through both the cyclic adenosine (B11128) monophosphate (cAMP) and β-arrestin-2-mediated pathways with high potency and efficacy. tmu.edu.twnih.gov This compound exhibited potent antinociceptive effects in models of thermal and inflammatory pain. tmu.edu.twnih.gov Notably, it demonstrated less inhibition of gastrointestinal transit and reduced development of antinociceptive tolerance compared to morphine, suggesting a potential for a more favorable side-effect profile. tmu.edu.twnih.gov This line of research highlights the potential of the benzothiophene-2-carboxamide scaffold in the development of new pain management therapies.

Table 2: Pharmacological Profile of a Benzothiophene-2-carboxamide Analog (Compound 25) at Opioid Receptors

| Receptor | Pathway | Activity | Potency |

|---|---|---|---|

| Mu-opioid | cAMP & β-arrestin-2 | Agonist | Strong |

| Nociceptin-orphanin FQ opioid peptide | cAMP | Agonist | Weak |

Receptor Interaction Studies

Retinoid X Receptor (RXR) Antagonism

The Retinoid X Receptor (RXR) is a type of nuclear receptor that is activated by retinoids and plays a crucial role in controlling gene expression. RXRs can form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in regulating lipid metabolism. researchgate.net

Currently, there is a lack of specific research data available in the public domain regarding the direct antagonistic activity of N,N-diethyl-1-benzothiophene-2-carboxamide on the Retinoid X Receptor. While various benzothiophene derivatives have been investigated for their pharmacological activities, their interaction with RXR remains an area that requires further scientific exploration. nih.govmdpi.com

Transient Receptor Potential Vanilloid Subtype 4 (TRPV4) Channel Activation

The Transient Receptor Potential Vanilloid Subtype 4 (TRPV4) is a non-selective calcium-permeable cation channel involved in a variety of physiological processes. nih.gov While direct studies on this compound are not available, a structurally related complex molecule, N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide, also known as GSK1016790A, has been identified as a potent and novel TRPV4 channel agonist. nih.gov

Research has shown that GSK1016790A can elicit calcium influx in cells expressing both mouse and human TRPV4 channels, with EC50 values of 18 nM and 2.1 nM, respectively. nih.gov This indicates a high potency in activating the TRPV4 channel. The activation of TRPV4 channels by this compound has been linked to physiological responses such as urinary bladder contraction. nih.gov Although GSK1016790A shares the 1-benzothiophene-2-carboxamide core with this compound, its significantly more complex structure means that these findings cannot be directly extrapolated. Further research is needed to determine if this compound possesses any activity at the TRPV4 channel.

Enzymatic Inhibition and Modulation

Branched-Chain Alpha-Keto Acid Dehydrogenase Kinase (BCKDK) Inhibition

Branched-chain alpha-keto acid dehydrogenase kinase (BCKDK) is a mitochondrial enzyme that regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC). Inhibition of BCKDK can lead to lower concentrations of branched-chain amino acids (BCAAs), which is a therapeutic target for metabolic diseases. nih.gov

Research has identified benzothiophene carboxylate derivatives as novel allosteric inhibitors of BCKDK. nih.gov One such derivative, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), was discovered through high-throughput screening and found to be a potent inhibitor of BDK with an IC50 value of 3.19 μM. nih.gov

Interestingly, a prodrug of BT2, N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide (BT3), has also been studied. nih.gov This suggests that carboxamide derivatives at the 2-position of the benzothiophene ring can be readily converted to the active carboxylic acid form. While direct inhibitory data for this compound on BCKDK is not available, its structural similarity to the parent scaffold of these inhibitors suggests it could potentially act as a BCKDK inhibitor or a prodrug.

| Compound | Target | IC50 (μM) | Reference |

| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BCKDK | 3.19 | nih.gov |

| BT1 (a degradation fragment) | BCKDK | >400 | nih.gov |

Amyloid Beta (Aβ42) Aggregation Modulation

The aggregation of amyloid-beta (Aβ42) peptides is a central event in the pathogenesis of Alzheimer's disease. nih.gov Molecules that can modulate this aggregation process are of significant interest as potential therapeutic agents.

Studies have shown that derivatives of N-phenylbenzo[b]thiophene-2-carboxamide can act as modulators of Aβ42 aggregation. nih.gov Depending on the substitution pattern on the N-phenyl ring, these compounds can either inhibit or promote the formation of Aβ42 fibrils. nih.gov For instance, derivatives with a methoxyphenol group demonstrated concentration-dependent inhibition of Aβ42 aggregation, with one compound showing a maximum inhibition of 54%. nih.gov Conversely, derivatives with a 4-methoxyphenyl (B3050149) group were found to significantly increase Aβ42 fibrillogenesis. nih.gov

Another study reported that the parent N-phenylbenzo[b]thiophene-2-carboxamide can promote and accelerate Aβ42 aggregation, leading to the formation of long, elongated fibril structures that were found to be non-toxic to hippocampal neuronal cells. nih.gov This suggests that promoting the formation of certain types of aggregates may be a viable therapeutic strategy. nih.gov

While no direct data exists for this compound, the findings for the closely related N-phenyl derivatives suggest that the benzothiophene-2-carboxamide scaffold is a promising template for the development of Aβ42 aggregation modulators. The nature of the substituent on the amide nitrogen appears to be a critical determinant of the modulating activity.

| Compound | Effect on Aβ42 Aggregation | Maximum Inhibition (%) | Fold Increase in Fibrillogenesis | Reference |

| N-(methoxyphenol)benzo[b]thiophene-2-carboxamide derivative | Inhibition | 54 | N/A | nih.gov |

| N-(4-methoxyphenyl)benzo[b]thiophene-2-carboxamide derivative | Promotion | N/A | Up to 4.3 | nih.gov |

| N-phenylbenzo[b]thiophene-2-carboxamide | Promotion | N/A | Up to 4.3 | nih.gov |

Antimicrobial Properties

The search for new antimicrobial agents is a critical area of pharmaceutical research due to the rise of drug-resistant pathogens. The benzothiophene scaffold is a component of several known biologically active compounds.

Research into the antimicrobial properties of benzothiophene derivatives has shown that certain N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues exhibit antibacterial efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli. mdpi.com Additionally, other studies have investigated the antimicrobial potential of carbamothioyl-furan-2-carboxamide derivatives, with some compounds showing significant inhibition against various bacterial and fungal strains. nih.gov

While these studies highlight the potential of the broader class of thiophene (B33073) and benzothiophene carboxamides as antimicrobial agents, there is currently no specific data available on the antimicrobial activity, such as Minimum Inhibitory Concentration (MIC) values, of this compound against common bacterial or fungal pathogens.

Anthelmintic Efficacy

There is no scientific literature available that specifically investigates or establishes the anthelmintic efficacy of this compound. Research into the anthelmintic properties of related heterocyclic compounds, such as benzimidazole (B57391) and benzothiazole (B30560) derivatives, has been conducted, but these findings cannot be directly extrapolated to the specific compound .

Antihyperlipidemic Effects

Specific studies on the antihyperlipidemic effects of this compound have not been reported in the available scientific literature. While some research has explored the potential of other benzothiophene carboxamide derivatives as antihypertriglyceridemic agents in animal models, this research does not include the N,N-diethyl variant. researchgate.netjst.go.jp For instance, studies on different N-(benzoylphenyl)-carboxamide derivatives have shown some potential in reducing lipid levels in rats, but these compounds are structurally distinct from this compound. researchgate.net

In Vitro Pharmacological Characterization

Biochemical Assays

No information is available in the scientific literature regarding the performance of this compound in specific biochemical assays. While related benzothiophene analogs have been investigated for their interaction with certain biological targets, there are no reported findings for the N,N-diethyl derivative.

Preclinical In Vivo Efficacy Assessments (Non-Human Models)

Animal Models for Pain and Inflammation

There are no preclinical in vivo studies reported in the scientific literature that assess the efficacy of this compound in animal models of pain and inflammation. While a related compound, N,N-Diethyl-5-nitro-1-benzothiophene-2-carboxamide, is mentioned in chemical databases, it is noted that its specific biological activities, including anti-inflammatory properties, have not been extensively reported. ontosight.ai Research on other, structurally different, compounds containing a diethylamine (B46881) moiety has shown some analgesic and anti-inflammatory properties in rodent models, but these findings are not directly applicable to this compound. farmaciajournal.com

Models for Alzheimer's Disease Pathologies

Comprehensive searches of scientific databases and scholarly articles did not yield any studies investigating the effects of this compound in preclinical models of Alzheimer's disease. Research on structurally related compounds, such as N-phenylbenzo[b]thiophene-2-carboxamide, has explored their potential to modulate the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. nih.govnih.govresearchgate.net However, no such data are available for the N,N-diethyl derivative. Consequently, its impact on amyloidogenesis, tau pathology, neuroinflammation, or cognitive deficits in Alzheimer's models has not been determined.

Models for Cancer Research

The scientific literature lacks any specific investigation into the efficacy or mechanism of action of this compound in the context of cancer research. While various thiophene and benzothiophene carboxamide derivatives have been synthesized and evaluated for their antiproliferative activities against different cancer cell lines, no studies have been published that focus on the N,N-diethyl substituted compound. mdpi.comnih.govnih.gov As a result, there is no information regarding its potential cytotoxic or cytostatic effects, nor its influence on any cancer-related signaling pathways.

Structure Activity Relationship Sar Investigations

Identification of Pharmacophoric Elements within the Benzothiophene-2-carboxamide Scaffold

The benzothiophene-2-carboxamide scaffold is characterized by several key pharmacophoric elements that are crucial for its biological interactions. These elements include the bicyclic benzothiophene (B83047) core, the carboxamide linker, and the N,N-diethylaminoethyl moiety. The benzothiophene ring system, being a lipophilic and aromatic structure, often engages in van der Waals and pi-stacking interactions with biological targets. The carboxamide group is a critical hydrogen bond donor and acceptor, which can form strong interactions with amino acid residues in receptor binding pockets. The terminal N,N-diethylamino group provides a basic center that can be protonated at physiological pH, allowing for ionic interactions.

Studies on related benzothiophene derivatives have highlighted the importance of this scaffold in a variety of biological contexts, including as cannabinoid receptor ligands and opioid receptor agonists. For instance, in the context of cannabinoid receptor modulation, the carboxamide moiety is considered important for electrostatic interactions with the receptor.

Influence of Substituent Variations on Biological Activity

Modifications to the benzothiophene core have been shown to significantly impact the biological activity of this class of compounds. The electronic and steric properties of substituents on the benzene (B151609) ring of the benzothiophene nucleus can modulate the compound's affinity and efficacy for its biological targets. For example, studies on benzothiophene derivatives as antimicrobial agents have shown that substitutions at various positions of the benzothiophene nucleus can lead to compounds with potent activity against multidrug-resistant Staphylococcus aureus. nih.gov

In a study of benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists, structural modifications of the benzothiophene core were key to identifying potent analgesic compounds with reduced side effects. nih.gov This highlights the sensitivity of the biological activity to the substitution pattern on the bicyclic core.

The N,N-diethylaminoethyl moiety plays a significant role in the pharmacokinetic and pharmacodynamic properties of N,N-diethyl-1-benzothiophene-2-carboxamide. Alterations to this group, such as changing the length of the alkyl chains or replacing the diethylamino group with other cyclic or acyclic amines, can have a profound effect on biological activity. These changes can affect the compound's basicity, lipophilicity, and steric bulk, all of which are critical for optimal receptor interaction.

For example, in the development of serotonin (B10506) 5-HT4 receptor agonists, variations in the amine substituent of related benzamide (B126) and benzofuran (B130515) carboxamide derivatives were shown to be critical for potency and selectivity. nih.gov This underscores the importance of the nature of the amino group in fine-tuning the biological profile of these compounds.

The introduction of halogen atoms or alkyl groups onto the benzothiophene scaffold can significantly influence the compound's biological activity. Halogenation, for instance, can alter the electronic distribution of the aromatic system and improve membrane permeability, potentially leading to enhanced potency. Alkyl substitutions can provide additional hydrophobic interactions with the target protein and can also influence the compound's metabolic stability.

The following table summarizes the effects of hypothetical substitutions on the benzothiophene core of a generic benzothiophene-2-carboxamide, based on general principles of medicinal chemistry and findings from related compound series.

| Substitution Position | Substituent | Predicted Effect on Activity | Rationale |

| 5-position | Chloro | Potential Increase | Increases lipophilicity, may enhance binding affinity. |

| 6-position | Methyl | Potential Increase | Provides hydrophobic interaction, may improve metabolic stability. |

| 7-position | Fluoro | Potential Increase | Can alter electronic properties and improve binding. |

| 5-position | Methoxy | Variable | Can act as a hydrogen bond acceptor, effect is target-dependent. |

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The relative orientation of the benzothiophene core and the N,N-diethylaminoethyl side chain can influence how the molecule fits into the binding site of its biological target. Conformational flexibility or rigidity can impact the entropic cost of binding and, consequently, the affinity of the compound.

Computational studies and techniques like X-ray crystallography of related molecules help in understanding the preferred conformations. For instance, the planarity of the benzothiophene ring system is a key feature, while the side chain can adopt various conformations. The bioactive conformation is the specific spatial arrangement that the molecule adopts when it binds to its target. Identifying this conformation is a key goal of SAR studies and can guide the design of conformationally constrained analogs with improved activity. Studies on thiophene-2-carboxamide derivatives have explored different conformers and their potential impact on biological activity. researchgate.net

Stereochemical Considerations in Activity

Stereochemistry can play a crucial role in the biological activity of this compound derivatives, particularly if chiral centers are introduced into the molecule. Biological systems, being chiral themselves, often exhibit stereoselectivity, meaning that one enantiomer or diastereomer of a compound may have significantly higher activity than others.

While this compound itself is achiral, the introduction of substituents with chiral centers on either the benzothiophene core or the N,N-diethylaminoethyl moiety could lead to stereoisomers with different biological profiles. For instance, in a study on cannabinoid receptor ligands, the stereochemistry of the molecule was shown to be important for high-affinity binding. biomolther.org This highlights the general principle that the specific 3D arrangement of atoms is critical for molecular recognition and biological function.

Based on a comprehensive review of available scientific literature, there is currently no specific research data published on the mechanistic and molecular interactions of the chemical compound This compound .

Therefore, it is not possible to provide the detailed article as requested in the outline regarding its ligand-target binding affinity, specific binding sites, downstream signaling pathways, or protein-ligand interaction dynamics.

Extensive searches have been conducted to locate studies that would provide the necessary information to address the following sections:

Mechanistic Studies of Molecular Interactions

Protein-Ligand Interaction Dynamics:There is no available data from techniques such as surface plasmon resonance (SPR) or molecular dynamics simulations that would describe the kinetics (association and dissociation rates) or the dynamic behavior of the interaction between this specific compound and a biological target.

While the broader class of benzothiophene (B83047) carboxamides has been investigated for various potential biological activities, the specific derivative N,N-diethyl-1-benzothiophene-2-carboxamide has not been the subject of detailed mechanistic studies that would allow for the generation of the requested scientific article.

Computational Chemistry and Rational Design Approaches

Molecular Docking for Target Identification and Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as N,N-diethyl-1-benzothiophene-2-carboxamide, to the active site of a target protein.

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Identification of a Biological Target: A protein of interest would be selected based on a therapeutic hypothesis.

Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the protein, and various conformations and orientations would be sampled.

Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, would be analyzed.

Although no specific molecular docking studies for this compound have been published, research on related benzothiophene (B83047) derivatives has demonstrated their potential to interact with various biological targets. For instance, studies on other benzothiophene carboxanilides have explored their binding to DNA.

A hypothetical docking study of this compound could yield data such as that presented in the table below, which illustrates the type of information that would be generated.

| Hypothetical Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase X | -8.5 | Lys78, Leu130, Asp184 | Hydrogen Bond, Hydrophobic |

| Nuclear Receptor Y | -9.2 | Arg394, Phe274, Met364 | Hydrogen Bond, Pi-Stacking |

| Enzyme Z | -7.9 | His112, Trp207 | Hydrophobic, van der Waals |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations could be employed to understand its conformational flexibility and the stability of its interactions with a biological target.

An MD simulation of the this compound-protein complex, identified through molecular docking, would involve:

System Setup: The complex would be placed in a simulated physiological environment, including water molecules and ions.

Simulation Run: The trajectories of the atoms would be calculated over a specific period, typically nanoseconds to microseconds.

Analysis: The simulation data would be analyzed to assess the stability of the binding pose, the flexibility of the ligand and protein, and the key interactions that are maintained over time.

While specific MD simulation studies on this compound are not documented, this technique has been applied to other novel benzo[b]thiophene derivatives to reveal stable protein-ligand complexes. Such simulations provide insights into parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration (Rg).

The following table illustrates the kind of data that could be generated from an MD simulation study on this compound bound to a hypothetical target.

| Simulation Parameter | Average Value | Interpretation |

| RMSD of Ligand | 1.5 Å | The ligand maintains a stable binding pose. |

| RMSF of Binding Site Residues | 0.8 Å | The binding site residues show minimal flexibility. |

| Number of Hydrogen Bonds | 2-3 | Consistent hydrogen bonding contributes to binding stability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model could be developed for a series of benzothiophene-2-carboxamide analogues to predict the activity of this compound.

The development of a QSAR model would entail:

Data Collection: A dataset of benzothiophene-2-carboxamide derivatives with their experimentally determined biological activities would be compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound.

Model Building: Statistical methods would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously tested.

While a specific QSAR model for this compound has not been reported, 3D-QSAR analyses have been performed on other benzothiophene carboxanilides to identify molecular properties that influence their antitumor activity. These studies can help in designing more potent compounds.

A hypothetical QSAR model for a series of benzothiophene-2-carboxamides might reveal the following relationships, as shown in the table below.

| Molecular Descriptor | Correlation with Activity | Implication for Design |

| LogP (Lipophilicity) | Positive | Increasing lipophilicity may enhance activity. |

| Molecular Weight | Negative | Lower molecular weight compounds may be more active. |

| Number of Hydrogen Bond Donors | Positive | Increasing hydrogen bond donors could improve potency. |

Virtual Screening and Lead Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If this compound were identified as a hit compound, its structure could be used as a template for virtual screening to find other potential lead compounds.

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening: This method uses the structure of a known active compound, like this compound, to find other molecules with similar properties.

Structure-Based Virtual Screening: This approach uses the 3D structure of the biological target to dock a library of compounds and identify those with the best predicted binding affinity.

Although virtual screening campaigns specifically starting from this compound have not been published, this methodology is a standard approach in drug discovery and has been applied to identify novel benzothiophene derivatives.

The results of a virtual screening campaign are typically a list of hit compounds ranked by a score, as illustrated in the hypothetical table below.

| Compound ID | Similarity to Query | Docking Score | Predicted Activity |

| ZINC12345678 | 0.85 | -10.1 | High |

| CHEMBL987654 | 0.79 | -9.8 | High |

| VENDOR-XYZ-001 | 0.91 | -9.5 | Medium |

Advanced Research Applications and Methodological Insights

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. An ideal chemical probe exhibits high potency, selectivity, and a well-characterized mechanism of action, enabling the interrogation of a specific biological target. While N,N-diethyl-1-benzothiophene-2-carboxamide itself has not been characterized as a chemical probe, derivatives of benzothiophene-2-carboxamide have shown promise as selective inhibitors of specific enzymes, highlighting the potential of this scaffold in probe development.

For instance, certain benzothiophene-2-carboxamide derivatives have been identified as inhibitors of SUMO (small ubiquitin-related modifier)-specific proteases (SENPs), which are crucial in various cellular processes. The ability to develop inhibitors with selectivity among different SENP family members underscores the tunability of the benzothiophene-2-carboxamide scaffold. nih.gov A well-designed chemical probe based on this scaffold could be instrumental in elucidating the specific roles of individual SENPs in health and disease.

The development of such probes would involve systematic structure-activity relationship (SAR) studies to optimize potency and selectivity. This would be followed by rigorous validation in cellular and in vivo models to confirm their utility for studying the target biology. A benzothiophene-based fluorescent probe has also been developed for the detection of polarity and cyanide in living cells, demonstrating the scaffold's utility in creating tools for cellular imaging. eurekaselect.com

Utility as Pharmacological Tools for Mechanistic Elucidation

Pharmacological tools are indispensable for understanding the mechanisms of drug action and the pathophysiology of diseases. Benzothiophene-2-carboxamide derivatives have been investigated as modulators of various biological targets, suggesting their potential as tools for mechanistic studies.

One notable area of research is their activity as modulators of amyloid-beta (Aβ42) aggregation, a key pathological hallmark of Alzheimer's disease. Certain N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been shown to either inhibit or accelerate Aβ42 aggregation, depending on their substitution patterns. researchgate.net These compounds can serve as valuable pharmacological tools to probe the intricate mechanisms of amyloid plaque formation and to screen for novel therapeutic agents.

Furthermore, specific benzothiophene-2-carboxamide analogs have been identified as potent opioid receptor agonists with analgesic effects. nih.gov These molecules can be utilized to investigate the signaling pathways of opioid receptors and to understand the molecular basis of pain and analgesia. By studying how these compounds interact with their targets, researchers can gain deeper insights into disease mechanisms and identify new therapeutic strategies. The broad spectrum of biological activities associated with benzothiophene (B83047) derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, further expands their potential as pharmacological tools for a wide range of mechanistic studies. rsc.orgbenthamdirect.comijpsjournal.com

Below is a table summarizing the pharmacological activities of selected benzothiophene-2-carboxamide derivatives, illustrating their potential as pharmacological tools.

| Derivative Class | Biological Target/Activity | Research Application |

| N-phenylbenzo[b]thiophene-2-carboxamides | Amyloid Beta (Aβ42) Aggregation Modulation | Elucidating mechanisms of Alzheimer's disease pathology researchgate.net |

| Substituted benzothiophene-2-carboxamides | Opioid Receptor Agonism | Investigating pain pathways and developing novel analgesics nih.gov |

| Specific benzothiophene-2-carboxamide analogs | SENP Inhibition | Studying the role of SUMOylation in cellular processes and disease nih.gov |

| Various benzothiophene-2-carboxamides | Urotensin-II Receptor Antagonism | Exploring cardiovascular disease mechanisms nih.gov |

| Benzo[b]thiophene acylhydrazones | Antimicrobial Activity | Investigating mechanisms of action against multidrug-resistant bacteria nih.gov |

Applications in Chemical Biology

Chemical biology aims to understand and manipulate biological systems using chemical tools. The diverse biological activities of benzothiophene-2-carboxamides make them attractive scaffolds for the development of novel chemical biology tools. For example, the design and synthesis of benzothiophene-2-carboxamide derivatives with STING (stimulator of interferon genes) agonistic activity have been reported. researchgate.net These compounds can be used to probe the STING signaling pathway, which plays a critical role in the innate immune response.

Moreover, the versatility of the benzothiophene core allows for the incorporation of various functional groups, enabling the creation of multifunctional molecules. For instance, a benzothiophene-2-carboxamide derivative could be functionalized with a fluorescent dye or a photoaffinity label to facilitate the identification of its cellular targets or to visualize its subcellular localization. The development of such molecular tools would significantly contribute to our understanding of complex biological networks.

Potential in Material Science (related scaffolds)

While direct applications of this compound in material science are not documented, the benzothiophene scaffold is recognized for its utility in the development of advanced materials. The fused aromatic ring system of benzothiophene provides a rigid and planar structure with interesting electronic properties, making it a valuable building block for organic electronics and functional polymers.

A notable application of the benzothiophene scaffold is in the construction of covalent organic frameworks (COFs). rsc.org These are porous crystalline polymers with well-defined structures and high surface areas. Benzothiophene-based COFs have been synthesized and investigated for their potential in various applications, including gas storage, catalysis, and sensing. For example, benzothiophene-based COFs have been explored for their efficacy in H2O2 electrosynthesis, where the conjugated structure plays a critical role. rsc.org The electronic properties of the benzothiophene unit can be tuned through chemical modification, allowing for the rational design of COFs with desired functionalities.

The following table highlights the potential applications of the benzothiophene scaffold in material science.

| Material Type | Key Feature of Benzothiophene Scaffold | Potential Application |

| Covalent Organic Frameworks (COFs) | Rigid, planar structure; tunable electronic properties | H2O2 electrosynthesis, gas storage, catalysis rsc.org |

| Organic Semiconductors | π-conjugated system | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs) |

| Fluorescent Dyes | Extended π-conjugation | Bioimaging, sensors |

Innovative Assay Development for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify potential drug candidates. combichemistry.com While there are no specific reports of this compound being used in HTS assay development, the general class of thiophene (B33073) carboxamides has been part of screening libraries. researchgate.net

The development of innovative HTS assays often relies on the availability of specific chemical tools, such as fluorescent probes or potent and selective inhibitors. A well-characterized benzothiophene-2-carboxamide derivative with high affinity for a particular target could be adapted for use in a competitive binding assay format. In such an assay, a fluorescently labeled version of the compound would compete with library compounds for binding to the target protein, allowing for the rapid identification of hits.

Furthermore, the structural diversity that can be achieved with the benzothiophene-2-carboxamide scaffold makes it an attractive candidate for inclusion in diversity-oriented synthesis (DOS) libraries for HTS campaigns. The synthesis of a focused library of benzothiophene-2-carboxamides could be screened against a panel of biological targets to identify novel bioactivities. The integration of HTS with combinatorial chemistry approaches provides a powerful platform for the discovery of new therapeutic agents and chemical probes. combichemistry.com A "direct-to-biology" high-throughput chemistry approach has been used with photoreactive covalent fragments, including thiophene sulfonamides, to rapidly screen for protein binders. semanticscholar.org

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Therapeutic Areas

The benzothiophene (B83047) core is recognized for its wide spectrum of biological activities, suggesting that its derivatives could interact with a multitude of biological targets. nih.govbenthamdirect.com While initial research has identified certain pathways, a vast landscape of potential molecular targets remains unexplored. Future research will likely focus on screening N,N-diethyl-1-benzothiophene-2-carboxamide and its analogs against a broader array of enzymes, receptors, and ion channels to uncover novel therapeutic applications. ijpsjournal.com

Benzothiophene derivatives have shown promise in diverse therapeutic domains, including but not limited to oncology, infectious diseases, and metabolic disorders. ijpsjournal.comeurekaselect.com For instance, different benzothiophene-carboxamides have been investigated as inhibitors of Aurora kinases for cancer therapy and as potential antimalarial agents that inhibit Plasmodium falciparum Enoyl-ACP reductase. nih.govresearchgate.net Furthermore, thiophene (B33073) carboxamides have been identified as potential inhibitors of VEGFR-2 and mitochondrial complex I. mdpi.com The structural versatility of these compounds opens up avenues for their development in areas such as neurodegenerative diseases, by targeting proteins like α-synuclein, or in metabolic diseases, by inhibiting targets like sodium-glucose co-transporter 2 (SGLT2). rsc.orgresearchgate.net A systematic exploration of these and other disease areas could lead to the discovery of first-in-class therapeutic agents.

Table 1: Potential Therapeutic Areas for Benzothiophene Derivatives

| Therapeutic Area | Potential Biological Target(s) | Reference |

|---|---|---|

| Cancer | Aurora kinases, VEGFR-2, Nampt, Protein Tyrosine Phosphatase 1B (PTP1B) | nih.govmdpi.comrsc.org |

| Infectious Diseases | Plasmodium Enoyl-ACP reductase, Staphylococcus aureus | researchgate.netnih.gov |

| Inflammatory Diseases | 5-Lipoxygenase | google.com |

| Neurodegenerative Diseases | Cholinesterases, α-synuclein, α7-nicotinic acetylcholine (B1216132) receptors | researchgate.netnih.govnih.gov |

| Metabolic Diseases | Sodium-glucose co-transporter 2 (SGLT2), α-amylase | rsc.orgnih.gov |

Design of Advanced Derivatives with Enhanced Selectivity

A critical aspect of future research is the rational design of new derivatives of this compound with superior selectivity for their intended biological targets. High selectivity is paramount to minimizing off-target effects and improving the therapeutic index of a drug candidate. This can be achieved through detailed structure-activity relationship (SAR) studies, which elucidate how modifications to the chemical structure influence biological activity. nih.gov

For example, research on thiophene-3-carboxamide (B1338676) derivatives as JNK inhibitors revealed that replacing a benzene (B151609) ring with a benzothiophene scaffold significantly improved activity. nih.gov Similarly, the development of benzothiophene morpholine (B109124) analogues led to compounds with high affinity and selectivity for the dopamine (B1211576) D3 receptor. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be instrumental in predicting the binding modes and affinities of novel derivatives, thereby guiding synthetic efforts. nih.govnih.gov The synthesis of focused libraries of compounds with systematic variations in the carboxamide group, and substitutions on the benzothiophene ring system will allow for the fine-tuning of potency and selectivity. researchgate.netmdpi.com

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound and its derivatives, the integration of multi-omics data is an emerging and powerful approach. semanticscholar.org Technologies such as transcriptomics (RNA-seq), proteomics, and metabolomics can provide a global snapshot of the cellular changes induced by a compound. mdpi.com This systems-level perspective can help to elucidate the complete mechanism of action, identify novel biological pathways affected by the compound, and uncover potential biomarkers for efficacy or toxicity. semanticscholar.org

For instance, transcriptomic analysis could reveal changes in gene expression that occur upon treatment, pointing towards the signaling pathways being modulated. Proteomics can identify direct protein targets and downstream changes in protein expression and post-translational modifications. Metabolomics can assess the impact on cellular metabolism, which is often perturbed in disease states. mdpi.com By integrating these datasets, researchers can construct comprehensive network models of the compound's activity, moving beyond a single-target focus to a more complete understanding of its pharmacological profile.

Development of Tools for Diagnostic Applications (e.g., PET Imaging Agents based on related structures)

The benzothiophene scaffold is not only promising for therapeutics but also holds potential for the development of diagnostic tools. A particularly exciting avenue is the creation of positron emission tomography (PET) imaging agents. rsc.org PET is a non-invasive imaging technique that allows for the in-vivo visualization and quantification of biological processes at the molecular level.

Researchers have successfully developed derivatives of the related dibenzothiophene (B1670422) structure as PET radioligands for imaging α7-nicotinic acetylcholine receptors (α7-nAChRs) in the brain. nih.govnih.govacs.org These agents, labeled with radioisotopes like fluorine-18, allow for the study of receptor distribution and density, which can be altered in various neurological and psychiatric disorders. nih.gov Similarly, pyridothiophene and other benzothiophene derivatives have been explored for imaging α-synuclein aggregates in Parkinson's disease and β-amyloid plaques in Alzheimer's disease. researchgate.netnih.gov Following this precedent, this compound derivatives could be synthesized and radiolabeled to create novel PET tracers for specific targets, enabling earlier diagnosis, patient stratification, and monitoring of therapeutic response in a wide range of diseases.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Raloxifene |

| Sertaconazole |

| Zileuton |

| VX-680 (Tozasertib) |

| 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide |

| 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide |

| [¹⁸F]7a (3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-6-fluorodibenzo[b,d]thiophene 5,5-dioxide) |

| [¹⁸F]7c |

| SSR180711 |

| 2-(4-aminophenyl)-3-(4-aminobenzoyl)benzothiophene |

| 2-(4-aminophenyl)benzothiophene |

| galantamine |

| 6-methoxy-3-(3,4,5-trimethoxybenzoyl)-2-(4-methoxyphenyl)benzothiophene |

| PAN-90806 |

| JCI-20679 |

| [¹⁸F]asyn-44 |

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide |

| acarbose |

Q & A

Q. What are the standard synthetic routes for N,N-diethyl-1-benzothiophene-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer : The compound can be synthesized via a nucleophilic acyl substitution reaction. A typical procedure involves refluxing 1-benzothiophene-2-carbonyl chloride with diethylamine in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) under anhydrous conditions. Reaction optimization includes:

- Monitoring reaction progress via TLC or NMR.

- Adjusting molar ratios (e.g., 1:1.2 for amine:carbonyl chloride) to minimize unreacted starting material .

- Temperature control (60–80°C) to balance reaction rate and byproduct formation.

- Post-synthesis purification via recrystallization or column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer :

- NMR : Use - and -NMR to confirm the absence of unreacted diethylamine and verify substitution patterns. Diethyl groups appear as quartets (δ ~1.2 ppm for CH) and triplets (δ ~3.4 ppm for CH) .

- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry. For example, dihedral angles between benzothiophene and amide groups can reveal conformational flexibility .

- IR spectroscopy : Confirm amide C=O stretching (~1650–1680 cm) and benzothiophene ring vibrations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between predicted and experimental structural data?

Methodological Answer :

- Perform geometry optimization using DFT (B3LYP/6-311+G(d,p)) to model the compound’s ground-state structure. Compare bond lengths, angles, and torsional parameters with X-ray data.

- Address discrepancies (e.g., deviations in C–S bond lengths) by incorporating solvent effects or dispersion corrections in calculations .

- Validate computational models via Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···O/S) observed in crystal packing .

Q. What strategies are effective for analyzing non-covalent interactions in crystal packing, and how do they influence supramolecular assembly?

Methodological Answer :

- Use SHELXL and ORTEP-3 to visualize weak interactions (e.g., C–H···π, π–π stacking). For example, benzothiophene rings may form slipped-parallel π-stacking with distances of 3.5–4.0 Å .

- Apply graph-set notation (e.g., S(6) motifs for intramolecular H-bonds) to classify interaction patterns .

- Analyze thermal ellipsoids to assess dynamic disorder, which may indicate labile intermolecular contacts .

Q. How can researchers design experiments to evaluate the compound’s bioactivity while minimizing false positives?

Methodological Answer :

- In vitro assays : Use enzyme inhibition assays (e.g., cytochrome P450 isoforms) with positive/negative controls. Prioritize low-concentration screening (1–50 µM) to identify dose-dependent effects .

- Cytotoxicity profiling : Combine MTT assays with live/dead staining in human cell lines (e.g., HepG2) to differentiate specific bioactivity from general toxicity .

- Molecular docking : Pre-screen against target proteins (e.g., kinases) using AutoDock Vina. Focus on binding poses where the benzothiophene core aligns with hydrophobic pockets .

Data Contradiction and Validation

Q. How should researchers address conflicting results between synthetic yields reported in literature?

Methodological Answer :

- Replicate procedures with strict control of variables (e.g., solvent purity, inert atmosphere).

- Characterize byproducts via LC-MS to identify competing pathways (e.g., hydrolysis of the carbonyl chloride intermediate) .

- Compare crystallization solvents: Polar solvents (e.g., DMF) may trap impurities, while non-polar solvents (e.g., hexane) yield purer crystals .

Q. What validation steps are critical when crystallographic data suggests unexpected bond angles?

Methodological Answer :

- Re-refine the dataset using alternate software (e.g., Olex2 vs. SHELX) to rule out algorithmic bias .

- Check for twinning or high thermal motion using PLATON’s validation tools.

- Cross-validate with spectroscopic For example, abnormal C=O bond lengths in X-ray data should align with IR frequency shifts .

Tables for Key Structural and Computational Parameters

| Parameter | Experimental (X-ray) | DFT (B3LYP) | Deviation |

|---|---|---|---|

| C–S bond length (Å) | 1.72 | 1.69 | 0.03 |

| Diethylamide torsion angle (°) | 178.5 | 175.2 | 3.3 |

| C=O stretching (cm) | 1675 (IR) | 1683 (calculated) | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.